molecular formula C6H13NO4 B1207147 1,4-Dideoxy-1,4-iminomannitol CAS No. 95189-02-9

1,4-Dideoxy-1,4-iminomannitol

Cat. No.: B1207147
CAS No.: 95189-02-9
M. Wt: 163.17 g/mol
InChI Key: RVNSAAIWCWTCTJ-JGWLITMVSA-N
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Description

1,4-Dideoxy-1,4-iminomannitol is a polyhydroxylated pyrrolidine derivative. It is structurally related to mannitol, a sugar alcohol, but with the hydroxyl groups at positions 1 and 4 replaced by an imino group. This compound is known for its ability to inhibit glycosidases, particularly α-mannosidase, making it a valuable tool in biochemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dideoxy-1,4-iminomannitol can be synthesized efficiently and stereoselectively from D-mannose. The key intermediate in this synthesis is 2,3:5,6-di-O-isopropylidene-1,4-dideoxy-1,4-imino-D-mannitol. The synthesis involves several steps, including protection of hydroxyl groups, formation of the imino group, and deprotection .

Industrial Production Methods

These include protection and deprotection steps, as well as the use of reagents such as isopropylidene derivatives to achieve the desired stereochemistry and functional group transformations .

Chemical Reactions Analysis

Types of Reactions

1,4-Dideoxy-1,4-iminomannitol primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

1,4-Dideoxy-1,4-iminomannitol exerts its effects by inhibiting glycosidases, particularly α-mannosidase. The imino group in the compound mimics the transition state of the glycosidase-catalyzed hydrolysis of glycosidic bonds, allowing it to bind tightly to the enzyme’s active site. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dideoxy-1,4-iminomannitol is unique due to its specific inhibition of α-mannosidase and its ability to be synthesized efficiently and stereoselectively from D-mannose. Its structural features allow for the formation of various N-substituted derivatives, providing a wide range of glycosidase inhibitory activities .

Properties

IUPAC Name

(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNSAAIWCWTCTJ-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)[C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95189-02-9
Record name 1,4-Dideoxy-1,4-iminomannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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